5-acetamidobenzene-1,3-dicarboxamide
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Overview
Description
5-acetamidobenzene-1,3-dicarboxamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of an acetamido group and two carboxamide groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetamidobenzene-1,3-dicarboxamide typically involves the reaction of 5-aminoisophthalic acid with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Material: 5-aminoisophthalic acid.
Reagent: Acetic anhydride.
Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 100°C, in the presence of a suitable solvent such as dimethylformamide (DMF).
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw Material Preparation: Ensuring the purity of 5-aminoisophthalic acid and acetic anhydride.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, solvent, and reaction time to maximize yield.
Product Purification: Utilizing techniques such as crystallization, filtration, and drying to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-acetamidobenzene-1,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 5-acetamidobenzene-1,3-dicarboxylic acid.
Reduction: Formation of 5-acetamidobenzene-1,3-diamine.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-acetamidobenzene-1,3-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures.
Mechanism of Action
The mechanism of action of 5-acetamidobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic reactions. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-tricarboxamide: Similar structure but with three carboxamide groups.
5-aminoisophthalic acid: Precursor to 5-acetamidobenzene-1,3-dicarboxamide with amino and carboxylic acid groups.
Iodixanol Related Compounds: Complex derivatives with multiple functional groups, used in medical imaging.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable for diverse applications in research and industry.
Properties
IUPAC Name |
5-acetamidobenzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-5(14)13-8-3-6(9(11)15)2-7(4-8)10(12)16/h2-4H,1H3,(H2,11,15)(H2,12,16)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKLVEFKHPBJDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC(=C1)C(=O)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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